The following table consolidates the fundamental chemical and physical data for picloxydine:
| Property | Value / Description |
|---|---|
| CAS Number | 5636-92-0 [1] [2] |
| Molecular Formula | C₂₀H₂₄Cl₂N₁₀ [1] [2] |
| Molecular Weight | 475.38 g/mol [1] [2] |
| Common Name | This compound [2] |
| Chemical Structure | A heterocyclic bis-biguanide [1] [3] |
| Density | 1.50 ± 0.1 g/cm³ [1] |
| Boiling Point | 703.8 °C at 760 mmHg [2] |
| Flash Point | 379.5 °C [2] |
| Storage Condition | Store in a cool, dry place [1] |
This compound's primary documented use is as a topical antiseptic.
| Aspect | Description |
|---|---|
| Primary Activity | Antibacterial and antiplaque agent [1] [2]. |
| Mechanism of Action | As a biguanide, its activity is often attributed to the disruption of bacterial cell membranes [3]. Its structural features are similar to the amino acid arginine, and it carries a highly electron-rich π-conjugated functional moiety [3]. |
| Key Applications | - Ophthalmic Care: Used in eye drops (e.g., marketed as Vitabact) for conditions like trachoma and for prophylaxis before and after intravitreal injections to prevent infectious complications [4] [3].
Recent clinical studies have evaluated the efficacy of this compound for ocular use. The table below summarizes a key in-vitro methodology and findings.
| Experimental Element | Details |
|---|---|
| Study Objective | To evaluate the efficacy of this compound (Vitabact) against conjunctival bacterial isolates, including antibiotic-resistant strains [4]. |
| Methodology | Microdilution Test: Used to determine the Minimal Inhibition Concentration (MIC) of this compound against bacterial isolates from patient conjunctival swabs [4]. |
| Tested Isolates | Coagulase-negative Staphylococci (CoNS), including multidrug-resistant (MDR) strains, Staphylococcus aureus, and Pseudomonas aeruginosa [4]. |
| Key Findings | - MIC: this compound showed a bactericidal effect against Staphylococci (both antibiotic-resistant and susceptible) with an MIC ≥ 13.56 µg/mL [4].
The following diagram illustrates the experimental workflow used to determine the efficacy of this compound in the cited ophthalmic study.
Experimental workflow for evaluating this compound's efficacy against ocular pathogens.
This compound belongs to the biguanide family, which shares a common N–C(N)N–C(N)N functional group [3]. This structure is electron-rich and often exists in a protonated state under physiological conditions, which is crucial for its biological activity [3].
The diagram below situates this compound within the broader context of therapeutically important biguanides.
This compound's classification within the biguanide family of therapeutic agents.
Picloxydine is a cationic biguanide antiseptic. Its mechanism begins with the electrostatic attraction between its positively charged molecules and the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria [1].
The diagram below illustrates this multi-step mechanism of action.
This compound demonstrates potent bactericidal activity against a range of bacteria, including antibiotic-resistant strains. The tables below summarize key efficacy metrics.
Table 1: Bactericidal Concentration of this compound Against Bacterial Species
| Bacterial Species / Group | Key Finding | Minimum Bactericidal Concentration (MBC) / Effective Dose | Citation |
|---|---|---|---|
| Coagulase-Negative Staphylococci (CNS) (including multidrug-resistant strains) | Highly effective regardless of antibiotic resistance | 31.2 µg/mL (Bactericidal) | [3] |
| Pseudomonas aeruginosa (Conjunctival isolate) | Most resistant among tested Gram-negative bacteria | Required a higher concentration (study-specific value not stated) | [2] |
| Escherichia coli (Conjunctival isolate) | Susceptible to bactericidal action | Required a higher concentration (study-specific value not stated) | [2] |
| General Ocular Flora (In vitro model) | - | 0.0008% (Minimal Bactericidal Concentration of related antiseptic CHX) | [1] |
Table 2: Key Experimental Parameters for Zeta Potential Measurement
| Parameter | Description / Value |
|---|---|
| Core Measurement | Change in zeta potential of bacterial cell surface |
| Instrumentation | Zetasizer Nano ZS analyzer |
| Method | Bacterial cells are suspended and titrated with increasing amounts of this compound dihydrochloride |
| Key Outcome | Neutralization of the negative surface charge indicates binding saturation |
For researchers aiming to validate or explore this compound's effects, here are methodologies for two critical experiments.
This standard method determines the minimum concentration of this compound that kills bacteria.
Electron microscopy provides direct visual evidence of this compound-induced damage to cellular structures.
This compound's action must be understood within the broader context of bacterial cell wall biology and the growing challenge of antimicrobial resistance.
Research indicates that picloxydine dihydrochloride, a cationic antiseptic, exerts its bactericidal effect primarily through electrostatic interactions with the negatively charged surfaces of bacterial cells [1].
The core mechanism involves several steps, and the resulting disruption of the cell envelope leads to cell lysis and death [1]. The following table summarizes the key quantitative findings from one of these studies:
| Aspect | Key Findings |
|---|---|
| General Bactericidal Activity | Exhibits bactericidal activity against Gram-negative conjunctival isolates (including E. coli, P. luteola, and P. aeruginosa) [1]. |
| Zeta Potential Correlation | Positively charged this compound molecules bind to negatively charged cell walls, neutralizing the bacterial surface charge. This binding was quantified by measuring a reduction in the zeta potential [1]. |
| Variation in Susceptibility | Pseudomonas aeruginosa was identified as the most resistant among the bacteria tested [1]. |
| Ultrastructural Impact | Electron microscopy confirmed a destructive effect on the bacterial cell wall and plasma membrane, leading to cell lysis and the release of intracellular components [1]. |
| Method | Description | Application in Study |
|---|---|---|
| Zeta Potential Measurement | The zeta potential of bacterial cells was measured using a Zetasizer Nano ZS analyzer. This technique tracks the movement of particles in an electric field to determine their surface charge [1] [2]. | Used to detect the neutralization of the negative bacterial surface charge after treatment with this compound, confirming electrostatic binding [1]. |
| Determination of Bactericidal Concentration | The method of serial dilutions was used. The antiseptic is diluted in a liquid nutrient medium, and the lowest concentration that kills the bacteria (Minimum Bactericidal Concentration) is determined [1]. | Established the effective concentration range of this compound required to kill the different Gram-negative bacterial isolates [1]. |
| Analysis of Ultrastructure | The ultrastructure of bacterial cells was studied using a two-beam scanning ion-electron microscope (Quanta 200 3D) [1]. | Visualized the physical disruption of the cell wall and membrane caused by this compound, providing direct evidence of its lytic mechanism [1]. |
The diagram below synthesizes the findings into a visual workflow of this compound's action mechanism.
Summary of the mechanism of antibacterial action for this compound.
The evidence demonstrates that zeta potential is a crucial parameter for understanding this compound's mechanism. The findings support its potential for preventive use in repeated intravitreal injections as an alternative to antibiotics to mitigate antibiotic resistance [1].
To further your research, I suggest:
Picloxydine is a heterocyclic biguanide with broad-spectrum antibacterial and antiplaque activity [1] [2]. Its mechanism of action, shared by other cationic biguanides like chlorhexidine, involves a multi-step process that leads to bacterial cell death [3].
The diagram below illustrates the key steps involved in its mechanism of action.
Diagram: Proposed bactericidal mechanism of cationic biguanides like this compound.
This compound demonstrates bactericidal activity against a range of bacteria. The table below summarizes key findings from an study investigating its effect on Gram-negative conjunctival isolates.
| Bacterial Strain | Key Findings | Experimental Context |
|---|---|---|
| Pseudomonas aeruginosa | Most resistant among tested Gram-negative isolates [4]. | Conjunctival isolates; mechanism studied via zeta potential measurement and electron microscopy [4]. |
| Escherichia coli | Susceptible to this compound's bactericidal action [4]. | Conjunctival isolates; mechanism studied via zeta potential measurement and electron microscopy [4]. |
| Pseudomonas luteola | Susceptible to this compound's bactericidal action [4]. | Conjunctival isolates; mechanism studied via zeta potential measurement and electron microscopy [4]. |
The destructive effect on the bacterial cell wall and plasma membrane, leading to cell lysis, was confirmed through electron microscopy [4].
In ophthalmology, this compound is one of several antiseptics used for prophylaxis. The table below compares it to other common agents.
| Antiseptic Agent | Class | Spectrum of Activity | Key Considerations in Ophthalmology |
|---|---|---|---|
| This compound | Biguanide [5] | Broad-spectrum antibacterial [5] [4] | Promising for pre- and post-operative prophylaxis; used in repeated anti-VEGF therapy to reduce antibiotic resistance risk [4]. |
| Povidone-Iodine (PVP-I) | Iodophor [6] | Broad-spectrum (bacteria, fungi, viruses, spores) [5] [6] | Gold standard for ocular surface antisepsis; no reported resistance [5] [6]. |
| Chlorhexidine (CHX) | Biguanide [5] | Broad-spectrum (bacteria, some yeasts/viruses) [5] | Effective alternative for PVP-I-sensitive patients; concentration over 0.1% can be toxic to corneal epithelium [5] [7]. |
| Polyhexamethylene Biguanide (PHMB) | Biguanide [5] | Broad-spectrum antibacterial [5] | Effective in reducing bacterial load pre-surgery [7]. |
While the search results do not provide complete step-by-step protocols, they outline key methodological aspects from a study on Gram-negative conjunctival isolates [4].
This compound's applications extend from clinical use to commercial product development.
The available information has some limitations that you should be aware of:
The table below summarizes the core characteristics of Picloxydine:
| Property | Description |
|---|---|
| IUPAC Name | 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide [1] |
| Chemical Formula | C₂₀H₂₄Cl₂N₁₀ [2] [1] |
| Molecular Weight | 475.38 g/mol [3] [2] |
| CAS Registry Number | 5636-92-0 [3] [2] |
| Chemical Structure | A bis-biguanide compound, structurally similar to chlorhexidine [4] [1]. |
| Mechanism of Action | Bactericidal; disrupts microbial cell membranes, leading to leakage of intracellular contents and cell death [5]. |
| Primary Biological Target | Bacterial cells [6]. |
This compound's antibacterial action can be visualized as a multi-step process of disruption and cell death, as illustrated in the following workflow:
This compound has been evaluated in both in vitro and in vivo settings. The quantitative data from key studies is consolidated in the table below for easy comparison.
| Study Model | Concentration | Key Findings / Outcome | Source / Context |
|---|---|---|---|
| In Vivo (Human) | 0.4% Mouthwash | Highly significant drop in aerobic organisms; more effective than 0.2% this compound or chlorhexidine in reducing oral aerobic/anaerobic organisms [4]. | Clinical trial (1977) [4] |
| In Vivo (Human) | Not Specified | Used in eye drops for the topical therapy of trachoma [3] [1]. | Trachoma treatment study [1] |
| Application Note | --- | Considered a new compound under study for prophylaxis of ocular infection in intraocular surgery [7]. | Review article (2023) [7] |
This compound is developed for clinical use in specific formulations and markets:
In ophthalmology research, this compound is recognized as an investigational antiseptic alongside established agents like povidone-iodine (PVI) and chlorhexidine [6] [7]. The field is shifting toward antiseptics for prophylaxis to mitigate antibiotic resistance [6] [7].
Based on the search results, I am unable to provide detailed experimental protocols for key experiments or a full side-by-side quantitative comparison with all other antiseptics. The available data on this compound is primarily foundational.
Picloxydine is a broad-spectrum antiseptic with the following official classification and key chemical identifiers:
Table 1: ATC Classification of this compound [1] [2]
| ATC Code | Therapeutic Area | Pharmacological Group | Chemical Subgroup | Active Substance | | :--- | :--- | :--- | :--- | :--- | | S01AX16 | Sensory Organs (S) | Ophthalmologicals (S01) | Antiinfectives (S01A) | Other Antiinfectives (S01AX) | this compound |
Table 2: Chemical Identity of this compound [3] [4] [2]
| Property | Description |
|---|---|
| IUPAC Name | 1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide |
| Chemical Formula | C₂₀H₂₄Cl₂N₁₀ |
| Molecular Weight | 475.38 g/mol |
| CAS Registry Number | 5636-92-0 |
| Chemical Structure | A heterocyclic biguanide, structurally similar to chlorhexidine. [3] [5] |
| Modality | Small Molecule |
This compound functions as a broad-spectrum antibacterial agent. The following table summarizes its core uses and known effects.
Table 3: Pharmacology and Clinical Use [6] [7] [5]
| Aspect | Details |
|---|---|
| Mechanism of Action | Bactericidal or bacteriostatic. Positively charged molecules bind electrostatically to negatively charged bacterial cell walls, leading to cell wall disruption and lysis. [6] [7] |
| Antibacterial Spectrum | Active against a wide range of Gram-positive and Gram-negative bacteria. Shows activity against Escherichia coli, Pseudomonas luteola, and Pseudomonas aeruginosa. [6] [7] |
| Primary Indication | Treatment of superficial ophthalmic infections (e.g., conjunctivitis). [3] [7] |
| Formulation & Dosage | 0.05% eye drops. [7] |
| Adverse Effects | Potential for local irritation and corneal damage. [7] |
The diagram below illustrates the bactericidal mechanism of this compound, based on research describing its interaction with Gram-negative bacterial cells [6].
This compound's Bactericidal Mechanism: The compound targets and disrupts bacterial cell integrity, leading to cell death.
For researchers, here are detailed methodologies from key studies on this compound's efficacy and mechanism.
This method determines the minimum bactericidal concentration (MBC) of this compound against bacterial isolates.
This protocol quantifies the electrostatic binding of this compound to bacterial cells by measuring changes in surface charge.
This compound is positioned as a non-antibiotic antimicrobial, making it a promising candidate for preventive use to combat antibiotic resistance, especially in settings like repeated intravitreal injections [6] [8]. Its antiplaque activity has also been studied, though one clinical trial found it less effective at inhibiting plaque than chlorhexidine despite stronger suppression of oral flora, suggesting its efficacy is highly specific to its application and formulation [9].
Picloxydine is a heterocyclic biguanide antiseptic with demonstrated broad-spectrum antibacterial activity. Its primary mechanism of action involves the electrostatic binding of its positively charged molecules to the negatively charged cell walls of bacteria. This interaction leads to disruption of the cell wall and plasma membrane, causing cell lysis and the release of intracellular components [1]. This mechanism is particularly effective against both antibiotic-susceptible and antibiotic-resistant strains, making it a promising agent in the context of rising antimicrobial resistance [2].
Its applications in medical research and development are diverse, spanning from ocular antiseptic preparations to antiplaque agents in oral care [3] [4]. These notes consolidate the most current quantitative data on its efficacy and provide detailed protocols for assessing its bactericidal activity.
The bactericidal potency of this compound has been quantified against various bacterial strains through in vitro studies. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Isolates
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Experimental Context |
|---|---|---|
| Coagulase-negative Staphylococci (CoNS) | ≥13.56 µg/mL | Conjunctival isolates, both antibiotic-resistant and susceptible strains [2] |
| Staphylococcus isolates | ≥13.56 µg/mL | Conjunctival isolates, both antibiotic-resistant and susceptible strains [2] |
Table 2: Bactericidal Efficacy in Commercial Formulation and Against Gram-Negative Bacteria
| Bacterial Strain / Formulation | Concentration / Condition | Efficacy Outcome |
|---|---|---|
| Vitabact (0.05% this compound) | 434 µg/mL (commercial eye drop) | Total loss of colony forming units (CFUs) after 15-min incubation of all tested isolates, including Pseudomonas aeruginosa [2] |
| Pseudomonas aeruginosa | --- | Most resistant gram-negative conjunctival isolate tested [1] |
| Escherichia coli | --- | Susceptible to this compound dihydrochloride [1] |
| Pseudomonas luteola | --- | Susceptible to this compound dihydrochloride [1] |
Below are detailed methodologies for key experiments used to determine the bactericidal activity of this compound.
This protocol is adapted from studies on conjunctival isolates and determines the lowest concentration that prevents visible bacterial growth [2].
Principle: A standardized number of bacteria are inoculated into a series of liquid growth media containing decreasing concentrations of this compound. The MIC is the lowest concentration where no visual turbidity (growth) is observed.
Materials:
Procedure:
This assay evaluates the rate and extent of bacterial killing by a defined concentration of this compound over time [2].
Principle: Bacteria are exposed to a specific concentration of this compound. At timed intervals, samples are taken, and the number of viable bacteria is quantified to determine the killing kinetics.
Materials:
Procedure:
The following diagram illustrates the logical sequence and decision points in the protocol for determining the bactericidal activity of a this compound formulation.
This compound's strong efficacy and safety profile have made it a subject of interest in several research areas, particularly in ophthalmology. Studies highlight its role as a potential prophylactic agent during repeated intravitreal injections, where it can serve as an alternative to antibiotics to minimize the risk of developing antibiotic resistance in the eye microflora [1] [2]. The confirmed efficacy of its commercial 0.05% eye drop formulation (marketed as Vitabact, Medibact, or Bactavit in various regions) against conjunctival bacterial isolates, including multidrug-resistant strains, makes it a valuable candidate for further development in anti-infective strategies [2] [5] [6].
Picloxydine dihydrochloride is a cationic bis-biguanide antiseptic gaining increasing attention in ophthalmology and antimicrobial research due to its potent activity against various pathogens, including antibiotic-resistant strains. As global antimicrobial resistance continues to escalate, with the World Health Organization recognizing it as one of the top ten global public health threats, alternative antimicrobial agents like this compound that do not contribute to antibiotic resistance are becoming increasingly valuable in clinical practice. The mechanism of action of this compound involves electrostatic binding of its positively charged molecules to negatively charged bacterial cell walls, followed by destructive effects on the cell wall and plasma membrane that ultimately lead to cell lysis and release of intracellular components [1]. This mechanism differs fundamentally from traditional antibiotics, making it effective against multidrug-resistant strains without promoting further antibiotic resistance.
Research has demonstrated that this compound maintains bactericidal efficacy against both Gram-positive and Gram-negative bacteria, including problematic ocular pathogens such as Pseudomonas aeruginosa, Escherichia coli, and coagulase-negative staphylococci (CNS). Notably, studies have shown that this compound exhibits particularly robust activity against antibiotic-resistant coagulase-negative staphylococci, with bactericidal effects observed at concentrations of 31.2 μg/mL regardless of the isolates' antibiotic resistance profiles [2]. This broad-spectrum activity, combined with its minimal resistance development potential, positions this compound as a promising agent for preoperative prophylaxis in ocular surgery and repeated intravitreal injections, where it serves as an effective alternative to antibiotic-based regimens [3].
Table 1: Preparation of Reagents for this compound Serial Dilution Testing
| Reagent | Composition/Concentration | Preparation Method | Storage Conditions | Shelf Life |
|---|---|---|---|---|
| This compound Stock Solution | 10 mg/mL in sterile diluent | Dissolve in sterile distilled water or 0.9% saline, filter sterilize (0.22 μm) | 4°C, protected from light | 30 days |
| Dilution Blanks | 9 mL sterile diluent per tube | Dispense 9 mL distilled water or 0.9% saline into tubes, autoclave at 121°C for 15 minutes | Room temperature | 60 days |
| Nutrient Broth | According to manufacturer specifications | Prepare as per manufacturer, autoclave at 121°C for 15 minutes | Room temperature, protected from light | 6 months |
The serial dilution method is fundamental to determining the minimum inhibitory concentration (MIC) of this compound against bacterial isolates. This protocol describes a standardized ten-fold dilution series to assess this compound's bactericidal activity:
Following the incubation period, examine each tube for visible bacterial growth, indicated by turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. For this compound dihydrochloride, research has demonstrated potent activity against various ocular pathogens, with notable efficacy against antibiotic-resistant strains as summarized in Table 2.
Table 2: this compound Dihydrochloride Efficacy Against Ocular Pathogens
| Bacterial Species/Strain | MIC Range (μg/mL) | Bactericidal Concentration (μg/mL) | Resistance Profile | Reference |
|---|---|---|---|---|
| Coagulase-negative staphylococci | ≤31.2 | 31.2 | Multidrug-resistant (MDR) and antibiotic-sensitive | [2] |
| Staphylococcus epidermidis | ≤31.2 | 31.2 | Includes MDR strains | [2] |
| Pseudomonas aeruginosa | >31.2 (variable) | Higher than other tested species | Characteristically reduced sensitivity to antiseptics | [1] |
| Escherichia coli | ≤31.2 | 31.2 | Not specified | [1] |
| Pseudomonas luteola | ≤31.2 | 31.2 | Not specified | [1] |
The experimental workflow for determining the antibacterial efficacy of this compound dihydrochloride, from serial dilution preparation to data interpretation, is visualized in the following diagram:
To determine whether this compound's effect is bactericidal or bacteriostatic, perform the following MBC determination:
The ultrastructural changes in bacterial cells following this compound treatment can be visualized using electron microscopy:
Studies utilizing this methodology have demonstrated that this compound dihydrochloride has a destructive effect on bacterial cell walls and plasma membranes, leading to cell lysis and release of intracellular components [1]. This mechanism explains its potent bactericidal activity against both antibiotic-sensitive and resistant strains.
The serial dilution method for evaluating this compound dihydrochloride has significant applications across multiple domains of clinical practice and research. In ophthalmology, it provides essential data supporting the use of this compound as a prophylactic agent during preoperative preparation and postoperative care, particularly for patients undergoing repeated intravitreal anti-VEGF injections [1]. The method's ability to quantitatively demonstrate this compound's efficacy against multidrug-resistant pathogens makes it invaluable for addressing the growing challenge of antimicrobial resistance in healthcare settings.
Research utilizing this serial dilution approach has revealed several important characteristics of this compound's antimicrobial activity. The evidence indicates consistent bactericidal activity at 31.2 μg/mL against coagulase-negative staphylococci, regardless of their antibiotic resistance profiles [2]. This finding is particularly significant given the high prevalence of multidrug resistance among ocular isolates, with studies reporting multidrug resistance in 14% of S. aureus and 39% of coagulase-negative Staphylococci isolates [3]. Additionally, the methodology has helped identify differences in susceptibility patterns among bacterial species, with P. aeruginosa consistently demonstrating higher resistance to this compound compared to other Gram-negative bacteria [1].
The mechanistic insights gained through these studies confirm that this compound's action involves electrostatic binding of positively charged molecules to negatively charged bacterial cell walls, followed by destructive effects on cellular integrity [1]. This mechanism differs fundamentally from most antibiotics and may explain why this compound remains effective against strains that have developed resistance to conventional antibiotics through target modification or drug inactivation pathways.
While the serial dilution method provides valuable quantitative data on this compound efficacy, researchers should be aware of several methodological limitations:
When interpreting results from this compound susceptibility testing, it is important to consider that in vitro activity does not always directly translate to clinical efficacy. Factors such as protein binding, tissue penetration, and local environmental conditions at the infection site can modulate antimicrobial activity in clinical settings. Furthermore, while current evidence suggests this compound does not promote bacterial resistance, ongoing surveillance is necessary as with any antimicrobial agent.
The serial dilution method provides a standardized, reproducible approach for evaluating the antibacterial efficacy of this compound dihydrochloride against various bacterial pathogens. Through this methodology, researchers have demonstrated this compound's potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with a characteristic bactericidal mechanism involving disruption of cellular integrity. These findings support the growing application of this compound as an effective antiseptic in ophthalmology and other medical fields where alternative antimicrobial agents are needed to address the escalating challenge of antibiotic resistance. The continued refinement of testing methodologies and clinical correlation of in vitro findings will further enhance our understanding of this compound's role in infection prevention and management.
This compound is a heterocyclic biguanide compound with demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This chemical class shares structural similarities with other well-known biguanides such as chlorhexidine, but this compound possesses distinct characteristics that make it particularly valuable for specific clinical applications. The compound operates through a membrane-disruptive mechanism that leads to bacterial cell lysis and death, making it effective even against some antibiotic-resistant strains. This compound's clinical significance has grown substantially in recent years, particularly in ophthalmology where it is formulated as 0.05% eye drops (marketed as Vitabact and other brand names) for the prevention and treatment of ocular infections. [1] [2]
The increasing global challenge of antimicrobial resistance (AMR) has intensified the search for effective antiseptic agents that can circumvent conventional resistance mechanisms. This compound presents a promising alternative to antibiotics for peri-procedural prophylaxis, especially in settings like intravitreal injections where repeated antibiotic use has been shown to promote selection of multidrug-resistant organisms on the ocular surface. Research indicates that this compound maintains efficacy against coagulase-negative staphylococci isolates that demonstrate multidrug resistance to conventional antibiotics, highlighting its potential value in clinical settings where antibiotic resistance compromises standard prophylactic measures. Additionally, its activity against problematic Gram-negative pathogens like Pseudomonas aeruginosa further supports its utility across a broad microbiological spectrum. [1] [3]
This compound exerts its antibacterial effect through a multi-stage process that begins with electrostatic interactions between the positively charged biguanide molecules and negatively charged components of bacterial cell walls. This initial binding phase is followed by membrane disruption and ultimately culminates in bacterial cell lysis. The cationic nature of this compound molecules facilitates their attraction to and interaction with anionic structures on bacterial surfaces, including teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This electrostatic binding has been quantitatively demonstrated through zeta potential measurements, which show neutralization of bacterial surface charge with increasing this compound concentrations. Following attachment, this compound disrupts the cytoplasmic membrane integrity, leading to increased permeability, leakage of intracellular components, and eventual cell death. [3] [2]
Advanced electron microscopy studies have visually confirmed the destructive effects of this compound on bacterial ultrastructure. These investigations reveal significant damage to both cell walls and plasma membranes, with clear evidence of cellular content release following treatment. The mechanism is concentration-dependent, with lower concentrations potentially causing bacteriostatic effects through membrane potential disruption, while higher concentrations produce rapid bactericidal activity through complete membrane disintegration. This mechanism remains effective against bacteria that have developed resistance to conventional antibiotics, as it targets fundamental structural components rather than specific metabolic pathways susceptible to genetic resistance mutations. Unlike many antibiotics that inhibit specific enzymes or biosynthetic processes, this compound's membrane-targeting approach provides a broader spectrum of activity with a lower likelihood of resistance development. [3]
The following diagram illustrates the sequential mechanism of this compound's antibacterial action:
Diagram 1: Mechanism of antibacterial action of this compound against bacterial cells.
The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For this compound, MIC values have been established through standardized broth microdilution methods against various bacterial species, particularly ocular isolates. These values provide crucial guidance for determining appropriate dosing concentrations for clinical and prophylactic applications. The following table summarizes documented MIC values for this compound against relevant bacterial pathogens: [1] [3]
Table 1: Minimum Inhibitory Concentration (MIC) ranges of this compound against bacterial pathogens
| Bacterial Species/Group | MIC Range (μg/mL) | Reference Strain/Isolate Type | Experimental Conditions |
|---|---|---|---|
| Staphylococcus epidermidis (CoNS) | 13.56 - 27.12 | Conjunctival isolates, both antibiotic-sensitive and resistant | Broth microdilution, 24h incubation |
| Staphylococcus aureus | ≤13.56 - 27.12 | Ocular isolates | Broth microdilution in Mueller-Hinton broth |
| Pseudomonas aeruginosa | 434 (bactericidal) | Conjunctival and reference strains | 15-minute exposure to Vitabact eye drops |
| Escherichia coli | 27.12 - 54.24 | Conjunctival isolates | Broth microdilution method |
| Pseudomonas luteola | 27.12 - 54.24 | Environmental isolates | Automated bacteriological analyzer |
| Other Gram-negative bacteria | 27.12 - 108.48 | Clinical isolates | Standardized microdilution test |
Notably, this compound demonstrates consistent activity against methicillin-resistant Staphylococcus epidermidis and other coagulase-negative staphylococci that exhibit multidrug resistance to conventional antibiotics. This consistent efficacy across antibiotic-sensitive and antibiotic-resistant strains highlights one of this compound's most valuable attributes—its ability to circumvent conventional resistance mechanisms. The bactericidal concentration for Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen, was established at 434 μg/mL following a 15-minute exposure, which corresponds to the concentration present in commercially available Vitabact 0.05% eye drops. This rapid bactericidal activity supports its use in pre-procedural disinfection protocols where exposure time may be limited. [1] [3]
Understanding the relative potency of this compound compared to other antimicrobial agents helps contextualize its appropriate applications. The following table presents data comparing this compound's efficacy to other commonly used antiseptics and antibiotics:
Table 2: Comparative efficacy of this compound against other antimicrobial agents
| Antimicrobial Agent | Bacterial Spectrum | Key Efficacy Findings | Clinical Advantages |
|---|---|---|---|
| This compound (0.05%) | Broad-spectrum (Gram-positive & Gram-negative) | 100% elimination of conjunctival isolates after 15-min exposure; effective against MDR strains | No resistance development; convenient formulation; good ocular tolerance |
| Tobramycin (0.3%) | Primarily Gram-negative & some Gram-positive | Initial elimination but 10% recolonization with differing strains | Established safety profile; broad antibiotic coverage |
| Chlorhexidine (0.05%) | Broad-spectrum | 82-90% reduction in bacterial load; comparable to povidone-iodine | Colorless; well-tolerated; effective against resistant organisms |
| Povidone-iodine (5%) | Broad-spectrum (including fungi, viruses) | 91.2% reduction in conjunctival flora; gold standard for ocular surface disinfection | Extremely broad spectrum; visible application |
| Fluoroquinolones | Broad-spectrum | Development of resistance with repeated use | Excellent intraocular penetration; broad-spectrum activity |
Comparative studies have revealed that this compound demonstrates several distinctive advantages in clinical settings. Unlike topical antibiotics such as tobramycin and fluoroquinolones, repeated use of this compound does not appear to select for resistant bacterial populations—a critical consideration in patients requiring repeated applications, such as those undergoing serial intravitreal injections. When compared to other antiseptics like chlorhexidine, this compound offers similar broad-spectrum activity with a formulation specifically developed for ophthalmic use. The commercially available 0.05% eye drop formulation (Vitabact) provides a convenient and standardized delivery method that ensures consistent dosing and patient compliance. These characteristics position this compound as a valuable option for antimicrobial prophylaxis, particularly in settings where antibiotic resistance poses a significant concern. [1]
The broth microdilution method represents the standard reference technique for determining the minimum inhibitory concentration of this compound against bacterial isolates. This protocol provides a reproducible, quantitative assessment of antibacterial activity that can be standardized across laboratories. The following workflow outlines the complete experimental procedure: [1] [3] [4]
Diagram 2: Workflow for broth microdilution method to determine MIC and MBC of this compound.
Stock Solution Preparation: Prepare a this compound stock solution at 1000 μg/mL in sterile distilled water. Filter-sterilize using a 0.22 μm membrane filter. Note that this compound may require mild heating (60°C) and pH adjustment to 5 with HCl for complete dissolution, particularly at higher concentrations.
Serial Dilution Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in Mueller-Hinton broth across a concentration range of 0.5 μg/mL to 256 μg/mL. Include growth control wells (medium + inoculum, no antibiotic) and sterility control wells (medium only). The final volume in each well before inoculation should be 100 μL.
Bacterial Inoculum Standardization: Grow test organisms in Mueller-Hinton broth to mid-log phase (approximately 4-6 hours). Adjust turbidity to 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL) using sterile saline. Further dilute the suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 × 10^5 CFU/mL.
Inoculation and Incubation: Add 100 μL of the standardized bacterial inoculum to each well of the microdilution plate containing 100 μL of the antimicrobial dilutions. This results in a final bacterial concentration of approximately 2.5 × 10^5 CFU/mL and a 1:2 dilution of the original this compound concentrations. Seal plates with permeable membrane covers and incubate at 35±2°C for 18-24 hours.
MIC Determination: Following incubation, examine wells for visible growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. For increased objectivity, resazurin dye (0.015% w/v) can be added, with color change from blue to pink indicating bacterial growth.
MBC Determination: Subculture 10 μL from wells showing no visible growth onto Mueller-Hinton agar plates. After incubation at 35±2°C for 18-24 hours, examine for bacterial growth. The minimum bactericidal concentration (MBC) is defined as the lowest this compound concentration that kills ≥99.9% of the initial inoculum. [1] [3] [4]
The time-kill kinetics assay provides information about the rate of bactericidal activity, which is particularly relevant for antiseptic agents like this compound that may be used in applications with limited contact time. This method determines the rate and extent of bacterial killing over time, generating data essential for establishing optimal exposure times in clinical applications.
Initial Setup: Prepare this compound solutions in Mueller-Hinton broth at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a growth control tube containing broth without this compound.
Inoculation: Add a standardized bacterial suspension (prepared as in the MIC method) to each tube to achieve a final concentration of approximately 5 × 10^5 CFU/mL.
Incubation and Sampling: Incigate the tubes at 35±2°C. At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), remove 100 μL aliquots from each tube.
Viable Count Determination: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate 100 μL of appropriate dilutions onto Mueller-Hinton agar plates in duplicate. Spread evenly and incubate at 35±2°C for 18-24 hours.
Data Analysis: Count resulting colonies and calculate CFU/mL. Plot log10 CFU/mL versus time for each this compound concentration. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, while bacteriostatic activity is defined as maintenance of the inoculum level or a <3-log10 reduction. [1] [4]
While broth dilution methods provide quantitative MIC data, agar diffusion assays offer a complementary approach for initial screening or when specialized equipment is limited. The disk diffusion method employs antibiotic-impregnated disks placed on inoculated agar plates, creating a concentration gradient that results in zones of inhibition around disks containing effective antimicrobials. For this compound testing, sterile filter paper disks (6 mm diameter) are impregnated with 10 μL of appropriate this compound solutions (typically ranging from 10-100 μg/mL) and placed on Mueller-Hinton agar plates that have been surface-inoculated with standardized bacterial suspensions. Following 18-24 hours of incubation at 35±2°C, the diameter of inhibition zones (including disk diameter) is measured to the nearest millimeter. These zone diameters correlate with antimicrobial potency and can be compared to established breakpoints for interpretation, though formal interpretive criteria for this compound have not been standardized by regulatory bodies like FDA or CLSI. The well diffusion method follows a similar principle but uses wells cut into the agar instead of disks, allowing testing of larger sample volumes. [4]
Flow cytometry represents a sophisticated alternative for assessing this compound's antibacterial effects, particularly for detecting subtle changes in bacterial physiology and membrane integrity. This method employs fluorescent dyes that differentiate between live, compromised, and dead cells based on membrane integrity and enzymatic activity. Common dye combinations include propidium iodide (which penetrates only damaged membranes) paired with SYTO 9 for viability assessment, or DiOC₂(3) for membrane potential measurement. Following this compound exposure, stained bacterial cells are analyzed using flow cytometry to determine the proportion of cells with intact versus compromised membranes. This approach provides rapid results (within hours rather than days) and can detect subpopulations with differential susceptibility that might be missed by conventional culture-based methods. Additionally, impedance-based methods measure changes in electrical conductivity caused by bacterial growth or inhibition, offering real-time monitoring of this compound's effects without requiring manual sampling. While these advanced methodologies provide greater sensitivity and faster results, they require specialized equipment and technical expertise that may not be available in all laboratory settings. [4]
This compound's primary clinical application is in ophthalmic medicine, where it is formulated as 0.05% eye drops (500 μg/mL) under brand names including Vitabact, Medibact, and Bactavit. This concentration significantly exceeds the MIC values for most ocular pathogens (13.56-54.24 μg/mL for common isolates), ensuring effective bactericidal activity. Clinical studies support its use for perioperative prophylaxis in ocular surgery and intravitreal injections, where it demonstrates equivalent efficacy to topical antibiotics without promoting antimicrobial resistance. [1]
The established clinical protocol for intravitreal injection prophylaxis involves instilling one drop of 0.05% this compound in the conjunctival sac three times daily for three days before the procedure and continuing for five days afterward. This regimen achieved complete elimination of conjunctival bacterial flora in study populations, with efficacy equivalent to topical tobramycin but without the concerning 10% recolonization rate observed with the antibiotic. For direct preoperative disinfection, studies have demonstrated that a 15-minute exposure to 0.05% this compound solution results in complete elimination of viable bacteria, including Pseudomonas aeruginosa. This rapid bactericidal action supports its utility in clinical settings where extended preparation times are not feasible. [1]
In research settings, this compound serves as a valuable tool for investigating membrane-targeting antimicrobial mechanisms and exploring strategies to circumvent conventional antibiotic resistance. Studies elucidating its mechanism have employed sophisticated techniques including zeta potential measurement to demonstrate electrostatic binding to bacterial cells, and electron microscopy to visualize the resulting ultrastructural damage. These investigations confirm that this compound's interaction with bacterial membranes causes significant disruption to both cell walls and plasma membranes, leading to leakage of intracellular components and ultimately cell lysis. [3]
When designing research studies with this compound, several methodological considerations merit attention. The compound's cationic nature may lead to interaction with anionic components of culture media, potentially reducing effective concentrations. This can be mitigated by using minimal organic content in test media or accounting for these interactions in experimental design. Additionally, the pH-dependent solubility of this compound necessitates careful preparation of stock solutions, with recommended mild heating and pH adjustment to 5 with HCl for complete dissolution. For assessment of bactericidal versus bacteriostatic activity, the MBC:MIC ratio should be determined, with a ratio ≤4 indicating bactericidal activity—a characteristic expected for membrane-targeting agents like this compound. These methodological considerations ensure accurate, reproducible results when evaluating this compound's antibacterial properties in research contexts. [1] [3] [2]
This compound represents an effective antibacterial agent with a well-defined mechanism of action targeting bacterial cell membranes. Its consistent activity against multidrug-resistant organisms, favorable safety profile in ophthalmic formulations, and lack of cross-resistance with conventional antibiotics make it a valuable option for clinical prophylaxis and a useful tool in antimicrobial research. The protocols outlined in this document provide comprehensive guidance for standardized evaluation of its antibacterial properties, facilitating both clinical application and further investigative studies.
This compound is a heterocyclic biguanide compound with demonstrated broad-spectrum antibacterial activity and significant antiplaque properties. As a cationic bis-biguanide, this compound shares structural similarities with chlorhexidine but possesses distinct characteristics that influence its efficacy and application spectrum [1] [2]. The compound exhibits potent antimicrobial effects against both Gram-positive and Gram-negative bacteria through a mechanism involving disruption of microbial cell membranes [3] [4]. With the molecular formula C₂₀H₂₄Cl₂N₁₀ and a molecular weight of 475.38 g/mol, this compound presents as a white to off-white solid with favorable stability profiles for pharmaceutical formulations [2] [3]. Currently, its primary clinical applications include ocular antiseptic preparations and oral antiplaque formulations, with growing interest in its potential for preventing antibiotic resistance in settings requiring repeated antimicrobial prophylaxis [5] [4].
The chemical structure of this compound features two chlorophenylguanidine groups connected via a piperazine bridge, creating a symmetrical cationic molecule that readily interacts with negatively charged bacterial cell surfaces [2] [3]. This molecular configuration contributes to its strong electrostatic binding to microbial membranes, leading to rapid disruption and cell death. Unlike many conventional antibiotics, this compound's mechanism of action involves physical disruption of cellular integrity rather than inhibition of specific metabolic pathways, making it less susceptible to the development of microbial resistance [4]. These properties have established this compound as a valuable agent in clinical settings where repeated antiseptic applications are necessary and where antibiotic resistance poses significant concerns.
Table 1: Fundamental Chemical and Pharmaceutical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 5636-92-0 |
| Molecular Formula | C₂₀H₂₄Cl₂N₁₀ |
| Molecular Weight | 475.38 g/mol |
| Chemical Structure | Heterocyclic biguanide |
| Appearance | White to off-white solid |
| Primary Mechanisms | Bacterial membrane disruption |
| Spectrum of Activity | Broad-spectrum antibacterial |
| Commercial Formulations | 0.05% eye drops, mouthrinses |
| Water Solubility | Soluble (as dihydrochloride salt) |
The antiplaque efficacy of this compound has been evaluated in clinical trials, most notably in a double-blind study comparing its performance to chlorhexidine. This investigation revealed an intriguing dissociation between antibacterial potency and antiplaque effectiveness. While this compound demonstrated superior suppression of oral flora compared to chlorhexidine at higher concentrations, chlorhexidine exhibited significantly greater inhibition of plaque development [1]. This lack of direct correlation between antibacterial and antiplaque activity suggests that structural differences between these bis-biguanides significantly influence their mechanisms of action and clinical effectiveness. Specifically, the piperazine bridge in this compound versus the hexamethylene chain in chlorhexidine may affect substantivity to oral tissues and binding kinetics to microbial surfaces [1].
In ocular applications, this compound has demonstrated exceptional efficacy as an antiseptic for perioperative prophylaxis. A comprehensive study evaluating conjunctival flora in patients undergoing intravitreal injections (IVIs) revealed that this compound achieved complete elimination of baseline conjunctival isolates when administered as 0.05% eye drops (Vitabact) for 3 days before and 5 days after the procedure [5]. Importantly, this effect was observed against coagulase-negative Staphylococci (CoNS) strains, 40-50% of which were multidrug-resistant (MDR). The recolonization rate observed with this compound treatment was only 10%, significantly lower than the 20% observed with antibiotic regimens, highlighting its potential for reducing the risk of antibiotic resistance development in patients requiring repeated anti-VEGF injections [5].
Table 2: Comparative Antiplaque and Antibacterial Efficacy of this compound vs. Chlorhexidine
| Parameter | This compound | Chlorhexidine |
|---|---|---|
| Chemical Structure | Piperazine bridge | Hexamethylene chain |
| Antiplaque Efficacy | Moderate | High |
| Antibacterial Potency | High (superior flora suppression) | Moderate |
| Substantivity | Lower | Higher |
| Concentration in Oral Rinses | 0.2%-0.4% | 0.12%-0.2% |
| Aerobic Organism Reduction | Significant at 0.4% | Significant at 0.2% |
| Anaerobic Organism Reduction | Effective | Highly effective |
Table 3: Ocular Antiseptic Efficacy of this compound in Intravitreal Injection Prophylaxis
| Parameter | Results |
|---|---|
| Concentration Used | 0.05% (Vitabact eye drops) |
| Application Protocol | 3 days before + 5 days after IVI |
| Baseline Isolate Elimination | 100% |
| Recolonization Rate | 10% |
| Efficacy Against MDR CoNS | Effective (40-50% of CoNS were MDR) |
| Gram-negative Coverage | Effective (including Pseudomonas aeruginosa) |
| Patient Tolerance | Favorable (colorless, less irritation than povidone-iodine) |
This compound exerts its antibacterial effects primarily through electrostatic interactions with bacterial cell membranes, leading to rapid disruption of cellular integrity and eventual cell lysis. The mechanism begins with the attraction between positively charged biguanide groups in this compound and negatively charged components on bacterial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria [4]. This electrostatic binding neutralizes the natural negative charge of bacterial surfaces, as demonstrated by zeta potential measurements showing dose-dependent neutralization of bacterial surface charge following this compound exposure [4]. Following initial binding, this compound molecules integrate into the bacterial membrane structure, disrupting lipid packing and creating pores and defects that compromise membrane integrity.
The disruption of membrane integrity leads to massive leakage of intracellular components, including potassium ions, nucleotides, and other essential cytoplasmic molecules. This leakage is followed by complete cell lysis and bacterial death. Electron microscopy studies have visually confirmed the destructive effects of this compound on both cell walls and plasma membranes of bacteria, with clear evidence of membrane fragmentation and cellular content release [4]. Against Gram-negative bacteria, including Pseudomonas aeruginosa, this compound demonstrates bactericidal activity with minimum inhibitory concentration (MIC) values ≥13.56 µg/mL [4]. Importantly, incubation of bacteria for just 15 minutes in commercially available this compound eye drops (containing 434 µg/mL concentration) resulted in total elimination of colony-forming units, including challenging pathogens like Pseudomonas aeruginosa [5]. This rapid and physical mechanism of action explains this compound's effectiveness against multidrug-resistant bacteria that have developed resistance to conventional antibiotics targeting specific metabolic pathways.
The following diagram illustrates the sequential mechanism of antibacterial action of this compound:
The antiplaque activity of this compound has been quantitatively evaluated using standardized clinical trial methodologies. A double-blind clinical trial design is recommended for objective assessment, with plaque measurements recorded using established indices such as the Plaque Index (PI) or Turesky modification of the Quigley-Hein index [1]. The recommended protocol involves:
This methodology successfully demonstrated that 0.4% this compound produces a highly significant reduction in aerobic oral organisms, outperforming 0.2% this compound and chlorhexidine in reducing total viable counts of oral aerobic and anaerobic organisms [2].
The antibacterial potency of this compound can be quantified through determination of Minimum Inhibitory Concentration (MIC) values using standardized broth microdilution methods. The following protocol is adapted from studies evaluating this compound against conjunctival isolates [5] [4]:
Studies employing this methodology have established that this compound exhibits MIC values ≥13.56 µg/mL against Staphylococci isolates (both antibiotic-resistant and susceptible strains) and demonstrates complete bactericidal activity against Pseudomonas aeruginosa at 434 µg/mL concentration [5] [4].
The efficacy of this compound as an ocular antiseptic has been established through clinical studies in patients undergoing intravitreal injections. The following protocol details the application regimen and assessment methodology:
This protocol demonstrated that this compound achieved complete elimination of baseline conjunctival isolates with only 10% recolonization rate, performing comparably to antibiotic prophylaxis while reducing the risk of selecting resistant bacterial strains [5].
This compound has established important clinical roles in two primary therapeutic areas: oral antiplaque applications and ocular antiseptic prophylaxis. In oral healthcare, this compound-containing mouthrinses provide an effective alternative for plaque control, particularly valuable for patients who may not tolerate chlorhexidine due to side effects such as tooth staining or altered taste perception [1] [2]. The antiplaque properties of this compound, though somewhat less potent than chlorhexidine, still offer significant clinical benefits with potentially fewer side effects. Studies indicate that 0.4% this compound produces a highly significant reduction in oral aerobic organisms, outperforming both lower concentrations of this compound and standard chlorhexidine formulations in reducing total viable counts of oral microorganisms [2].
In ophthalmology, this compound has emerged as a valuable alternative to antibiotics for perioperative prophylaxis, particularly in patients requiring repeated intravitreal anti-VEGF injections [5]. The commercial formulation Vitabact (0.05% this compound eye drops) has demonstrated excellent efficacy in eliminating conjunctival bacterial flora when administered 3 days before and 5 days after ocular procedures. This application is especially important given the rising concern about antibiotic resistance developing in patients receiving repeated courses of topical antibiotics with each injection. This compound offers the advantage of broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, without promoting further resistance development [5] [4]. Additionally, as a colorless solution that typically causes less irritation than povidone-iodine, this compound enhances patient comfort and compliance during repeated use, making it particularly suitable for the growing population requiring regular intravitreal injections for retinal diseases.
The following workflow diagram illustrates the optimal application protocol for this compound in ocular antisepsis:
This compound offers significant advantages in the current era of escalating antibiotic resistance, particularly in clinical settings requiring repeated or prolonged antimicrobial prophylaxis. The mechanism of action of this compound, based on physical disruption of bacterial membranes rather than inhibition of specific metabolic pathways, makes development of resistance unlikely [4]. This contrasts sharply with conventional antibiotics, where single-point mutations or acquisition of resistance genes can confer complete resistance. Studies have demonstrated that this compound maintains equivalent efficacy against both antibiotic-susceptible and multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant coagulase-negative Staphylococci (CoNS) [5].
In ophthalmology, where repeated intravitreal injections have become standard care for retinal diseases, the problem of antibiotic resistance selection has become particularly pressing. Research has shown that patients receiving repeated courses of topical antibiotics with each injection develop conjunctival flora with dramatically increased resistance rates—up to 90% of CoNS isolates demonstrated multidrug resistance in patients with multiple previous injections and antibiotic courses [5]. In this population, this compound provided effective antisepsis without contributing to resistance selection. Similarly, in oral care, where long-term use of antimicrobial mouthrinses is common, this compound offers a sustainable alternative that doesn't promote cross-resistance to clinically important antibiotics. The electrostatic binding mechanism of this compound to bacterial membranes targets a fundamental structural component that bacteria cannot easily alter without compromising viability, providing a durable solution for infection prophylaxis in settings requiring repeated applications [4].
The rise of antimicrobial resistance (AMR) is a pressing global health threat, making the prophylactic use of topical antibiotics before ocular procedures increasingly problematic [1]. Repeated short-term courses of antibiotics, common with procedures like serial intravitreal injections (IVIs), can select for multidrug-resistant (MDR) bacteria on the ocular surface [2] [1]. Antiseptics offer a potent solution, as they provide broad-spectrum antimicrobial activity without inducing bacterial resistance [1].
This compound dihydrochloride is a cationic biguanide antiseptic commercially available as 0.05% eye drops (e.g., Vitabact) [2]. Its mechanism of action involves the electrostatic binding of positively charged this compound molecules to negatively charged bacterial cell walls, leading to destructive effects on the cell wall and plasma membrane, ultimately causing cell lysis [3]. It demonstrates bactericidal activity against a range of conjunctival isolates, including antibiotic-resistant Staphylococci and Gram-negative bacteria like Pseudomonas aeruginosa [2] [3].
The tables below summarize key efficacy data and a comparative analysis of this compound against other common ocular antiseptics.
Table 1: Summary of this compound Efficacy from Key Studies
| Study Focus | Key Findings | Reference |
|---|---|---|
| Antibacterial Efficacy (in vitro) | Shown bactericidal effect against Staphylococci (MIC ≥13.56 µg/mL). Incubation for 15 min in 434 µg/mL (0.0434%) this compound caused total loss of CFUs of all tested isolates, including P. aeruginosa. | [2] |
| Mechanism of Action | Positively charged molecules bind to negatively charged bacterial cell walls, causing destruction of the cell wall and plasma membrane, leading to cell lysis. | [3] |
| Clinical Prophylaxis in IVIs | A peri-injection course (3 days before and 5 days after) resulted in the total elimination of baseline conjunctival isolates, with efficacy similar to the antibiotic tobramycin 0.3%. | [2] [4] |
Table 2: Comparative Analysis of Common Ocular Antiseptics
| Agent | Key Advantages | Key Disadvantages / Notes |
|---|---|---|
| This compound (0.05%) | Available as convenient, approved eye drops; effective against MDR bacteria; no induced resistance reported; suitable for repeated patient self-administration. | Less clinical data than PVP-I; optimal concentration and regimen for various procedures not fully established. |
| Povidone-Iodine (PVP-I) | Gold standard; broad-spectrum efficacy with strong evidence base; rapid action. | Can cause corneal epithelial toxicity, pain, and irritation; contraindicated in true iodine allergy. |
| Chlorhexidine (CHX) | Effective alternative to PVP-I; used successfully in large surgical series; may have better pain profile. | Risk of allergic contact dermatitis and anaphylaxis; optimal ophthalmic concentration not firmly set. |
This protocol is used to determine the lowest concentration of this compound that inhibits bacterial growth.
This protocol outlines a perioperative course of this compound for patients undergoing IVIs.
The following diagram illustrates the bactericidal mechanism of this compound dihydrochloride.
This compound is well-tolerated. A key advantage of antiseptics like this compound is that no reports of induced resistance or cross-resistance to antibiotics have been associated with its topical ophthalmic use [1]. This makes it particularly valuable for patients requiring repeated procedures.
While this compound is a promising agent, further research is needed to:
This compound represents a significant advancement in ocular antiseptic prophylaxis. Its potent, broad-spectrum, and resistance-free mechanism of action, combined with the convenience of a commercial eye drop formulation, positions it as a strong candidate for pre-operative preparation protocols, especially in the era of escalating antibiotic resistance.
Intravitreal injections are among the most performed procedures in ophthalmology, with endophthalmitis being a rare but severe complication [1] [2]. The source of infection is typically the patient's own ocular surface flora, which is predominantly composed of coagulase-negative Staphylococci (CoNS) [1] [2] [3].
A major challenge in managing patients requiring repeated IVIs is the emergence of multidrug-resistant (MDR) bacteria on the conjunctiva, which is linked to the repeated use of topical antibiotic prophylaxis [1] [2] [4]. For instance, one study found that 90% of CoNS from patients with multiple IVIs and antibiotic courses were MDR [2]. This has driven the search for effective antiseptics that do not induce microbial resistance.
Picloxydine dihydrochloride is a biguanide antiseptic available as a 0.05% eye drop (marketed as Vitabact, among other names) [2] [5]. Evidence confirms its bactericidal effect against both antibiotic-susceptible and antibiotic-resistant conjunctival isolates, making it a strong candidate for peri-injection prophylaxis [2] [6].
The tables below summarize key quantitative findings on bacterial resistance and the efficacy of this compound from the available literature.
Table 1: Bacterial Resistance Profiles in Patients Undergoing IVIs
| Patient Group | Prevalence of CoNS | Rate of Multidrug-Resistant (MDR) CoNS | Key Findings |
|---|---|---|---|
| Control (No prior IVIs) [2] | 71% | ~40-50% | Establishes baseline conjunctival flora and inherent resistance. |
| First IVI + Antibiotic [2] | 77% | ~40-50% | Similar baseline resistance, prophylaxis eliminates baseline flora. |
| Repeated IVIs + Antibiotics [2] | Information Not Specified | 90% | Demonstrates strong selection for resistant bacteria after repeated antibiotic exposure. |
Table 2: In Vitro and Clinical Efficacy of this compound 0.05% (Vitabact)
| Study Type | Key Efficacy Metrics | Outcome |
|---|---|---|
| In Vitro MIC Test [2] | Minimum Inhibitory Concentration (MIC) against Staphylococci | MIC ≥13.56 µg/mL |
| In Vitro Contact Test [2] | Incubation for 15 min in Vitabact (434 µg/mL) | Total loss of colony-forming units (CFUs) for all tested isolates, including Pseudomonas aeruginosa. |
| Clinical Study [2] | Conjunctival decontamination in patients (3d pre- and 5d post-IVI) | Total elimination of baseline isolates; however, 20% of patients showed recolonization with different strains. |
Table 3: Comparative Prophylaxis Agents for Intravitreal Injections
| Agent / Method | Key Advantage | Key Disadvantage |
|---|---|---|
| Topical Antibiotics (e.g., Fluoroquinolones, Aminoglycosides) | Effective at reducing conjunctival flora. | Significantly increases antibiotic resistance, leading to MDR flora with repeated use [1] [2] [7]. |
| Povidone-Iodine (PVI) 5% | Gold standard antiseptic; broad-spectrum, no resistance development [1] [3] [5]. | Can cause patient irritation, pain, and is contraindicated in those with iodine sensitivity [2] [3]. |
| Chlorhexidine (0.05%-0.1%) | Effective alternative to PVI with a favorable pain profile [3]. | Optimal concentration and exposure time for ocular surface antisepsis not fully defined [3]. |
For researchers aiming to validate or build upon these findings, the following experimental methodologies are detailed in the literature.
This protocol is used to establish the minimum inhibitory concentration and bactericidal activity of this compound against bacterial isolates [2].
This protocol outlines a prospective clinical study design to evaluate the efficacy of this compound in patients receiving IVIs [1] [2].
The following diagram illustrates the proposed clinical decision-making and procedural workflow for integrating this compound into IVI prophylaxis.
Diagram Title: Proposed Clinical Workflow for IVI Prophylaxis. *High risk: Patients with history of repeated IVIs/antibiotic use, or PVI sensitivity.
Application Notes:
This compound 0.05% eye drops are approved for ocular use and are generally well-tolerated [2] [5]. The commercially available formulation (e.g., Vitabact) provides a convenient and safe delivery method for patient self-administration in the days surrounding an IVI. As with any topical medication, patients should be monitored for signs of irritation or allergic reaction.
In the context of rising antimicrobial resistance, this compound offers a viable and effective strategy for endophthalmitis prophylaxis in patients undergoing intravitreal injections. Its ability to eliminate both susceptible and resistant bacteria without promoting further resistance aligns with modern antimicrobial stewardship goals. Integrating this compound into a protocol that still rigorously employs povidone-iodine immediately before the injection may provide a comprehensive and robust defense against post-procedural infection.
The table below summarizes the available physicochemical data for this compound, which forms the basis for understanding its stability [1].
| Property | Value / Information |
|---|---|
| CAS Number | 5636-92-0 [1] |
| Molecular Formula | C₂₀H₂₄Cl₂N₁₀ [1] |
| Molecular Weight | 475.38 g/mol [1] |
| Density | 1.5 g/cm³ [1] |
| Boiling Point | 703.8 °C (at 760 mmHg) [1] |
| Flash Point | 379.5 °C [1] |
| Melting Point | No data available [1] |
| Solubility | No data available [1] |
Since established stability data for this compound in solution is lacking, you will need to determine this empirically. The following workflow outlines a systematic approach to assess its stability under different storage conditions.
For the "Analyze" step in the workflow, the following methods are recommended:
Based on its chemical structure, here are the primary stability concerns to guide your experiments:
Given the lack of direct data, your most reliable path is to:
The table below summarizes the available quantitative data on the antibacterial activity of this compound dihydrochloride.
| Bacterial Strain | Key Metric | Value / Finding | Experimental Context |
|---|---|---|---|
| Staphylococci (various, including antibiotic-resistant strains) | Minimal Inhibition Concentration (MIC) | ≥13.56 µg/mL [1] | In vitro study on conjunctival isolates [1]. |
| Pseudomonas aeruginosa & other Gram-negative isolates | Bactericidal Effect | Total loss of colony-forming units (CFUs) after 15 min [1] | Incubation in a commercial eye drop formulation (Vitabact, 434 µg/mL or 0.0434%) [1]. |
| Pseudomonas aeruginosa | Relative Resistance | Noted as "the most resistant" among tested Gram-negative bacteria [2] | In vitro study comparing E. coli, P. luteola, and P. aeruginosa [2]. |
Here are the methodologies used in the cited studies to evaluate this compound's antibacterial effects.
This method, adapted from a study on Gram-negative conjunctival isolates, outlines how to determine the MIC and investigate the mechanism of action [2].
This method, based on a study of conjunctival flora, assesses the rapidity of the bactericidal effect [1].
The following diagram synthesizes the described experimental workflow and the mechanism of action of this compound as detailed in the research.
Q: What is a relevant positive control for this compound efficacy experiments? A: The commercial eye drop formulation Vitabact (0.05% this compound, 434 µg/mL) serves as an excellent in-vitro positive control, as it has demonstrated a total bactericidal effect on P. aeruginosa after 15 minutes of incubation [1].
Q: Why might my experiments with this compound on Pseudomonas aeruginosa show high variability? A: This is an expected challenge. Research specifically notes that Pseudomonas aeruginosa exhibits the highest resistance among the Gram-negative bacteria tested against this compound [2]. Your experimental results should account for this inherent tolerance. Ensuring consistent culture conditions and using freshly prepared antiseptic solutions can help reduce additional variability.
Q: Are there any known safety or toxicity concerns relevant to in-vitro work with this compound? A: The cited studies focus on its safe use as an ocular antiseptic in patients. For laboratory work, standard safety procedures for handling chemical agents should be followed. The provided research does not indicate any unique hazards for in-vitro handling.
| Challenge | Potential Cause | Suggested Action |
|---|---|---|
| High MIC/MBC values for P. aeruginosa | Innate resistance of the strain due to its cell wall structure and efflux pumps. | This is a known characteristic. Focus on confirming the mechanism of action (e.g., zeta potential change) even at higher concentrations. Consider testing combination therapies if relevant to your research goal. |
| Inconsistent results in time-kill assays | Inconsistent bacterial inoculum size, degradation of the this compound solution, or insufficient mixing during exposure. | Standardize the bacterial suspension using optical density (e.g., McFarland standards). Use freshly prepared this compound solutions and ensure consistent contact time with vigorous shaking. |
| Weak zeta potential signal | Insufficient concentration of this compound to saturate the bacterial cell surface. | Titrate the concentration of this compound, ensuring you use levels at or above the established MIC for your target strain. |
The current evidence is promising but incomplete. To build a comprehensive optimization guide, you may need to investigate the following through direct experimentation:
This compound is a heterocyclic biguanide with antibacterial and antiplaque activity [1]. Its action against Gram-negative bacteria involves the following steps [2]:
The diagram below illustrates this mechanism and a general experimental workflow for evaluating the compound's efficacy.
The table below summarizes key experimental findings on this compound's efficacy against Gram-negative conjunctival isolates [2].
| Bacterial Strain | Key Finding | Experimental Method |
|---|---|---|
| Pseudomonas aeruginosa | Most resistant strain among tested isolates. | Serial dilution to determine bactericidal concentration. |
| Escherichia coli | Susceptible to this compound's bactericidal effect. | Serial dilution to determine bactericidal concentration. |
| Pseudomonas luteola | Susceptible to this compound's bactericidal effect. | Serial dilution to determine bactericidal concentration. |
| All Tested Isolates | Mechanism involves electrostatic binding to negatively charged cell walls. | Zeta potential measurement on Zetasizer Nano ZS. |
| All Tested Isolates | Destructive effect on cell wall and plasma membrane, leading to lysis. | Ultrastructural study with scanning electron microscope (e.g., Quanta 200 3D). |
Core Experimental Protocol Summary [2]:
The table below summarizes key quantitative findings from recent scientific studies on the bactericidal activity of this compound.
| Parameter | Reported Value / Finding | Experimental Context / Notes |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | ≥13.56 µg/mL [1] | Against conjunctival Staphylococci isolates (both antibiotic-susceptible and resistant strains) [1]. |
| Minimum Bactericidal Concentration (MBC) | Effectively demonstrated by 0.05% solution (434 µg/mL) [1] | A 15-minute incubation resulted in "total loss of colony forming units" of tested isolates, including Pseudomonas aeruginosa [1]. |
| Commercial Formulation | Vitabact (0.05% eye drops) [1] | Equivalent to 500 µg/mL or 434 µg/mL of this compound dihydrochloride (commonly used brand name) [1]. |
Based on standard microbiological methods and the protocols referenced in the search results, here is a detailed methodology you can adapt for determining the MBC of this compound [1] [2] [3].
The following diagram outlines the core workflow for the MBC determination assay.
Pathogen Identification and Culturing
Preparation of this compound Dilutions
Inoculation and Incubation (MIC Plate)
Subculturing for MBC Determination
Incubation and Determination of MBC Endpoint
Q1: What is the relationship between the MIC and MBC for this compound? An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC [3]. The study on conjunctival isolates found that this compound was bactericidal at its commercial concentration of 434 µg/mL, which is substantially higher than its reported MIC (≥13.56 µg/mL), confirming its strong killing action [1].
Q2: Does this compound remain effective against antibiotic-resistant bacteria? Yes, available evidence suggests it does. The in vitro study demonstrated that this compound has a bactericidal effect against Staphylococci isolates regardless of their antibiotic resistance profile [1]. This makes it a promising agent in the context of rising antimicrobial resistance.
Q3: Are there any known issues with bacterial resistance to this compound? The search results did not report any issues of resistance development to this compound. In contrast, one review explicitly noted that no reports of resistance have been published for povidone-iodine in the context of topical ophthalmic use, and it does not induce cross-resistance to antibiotics [5]. While this specifically refers to another antiseptic, it highlights a general advantage of this class of agents compared to antibiotics.
The table below summarizes the fundamental chemical and available experimental data for this compound dihydrochloride, which is crucial for foundational research.
| Property | Specification |
|---|---|
| Chemical Name | 1,1'-[Piperazine-1,4-diylbis(formimidoyl)]bis[3-(4-chlorophenyl)guanidine] dihydrochloride [1] |
| Molecular Formula | C₂₀H₂₄Cl₂N₁₀ · 2HCl [1] |
| Molecular Weight | 548.30 g/mol [1] |
| CAS Number | 19803-62-4 [1] |
| Synonyms | N1,N4-bis(N-(4-chlorophenyl)carbamimidoyl)piperazine-1,4-bis(carboximidamide) dihydrochloride [1] |
| Stock Status | Instock (as of source publication date: 2023-01-18) [1] |
| Tested Concentration (in vitro) | 434 µg/mL (as a commercially available eye drop) [2] |
| Minimum Inhibition Concentration (MIC) (Against Staphylococci) | ≥13.56 µg/mL [2] | | Bactericidal Efficacy (in vitro) | Incubation for 15 minutes in Vitabact (434 µg/mL) resulted in "total loss of colony forming units" of tested isolates, including Pseudomonas aeruginosa [2]. |
The available research primarily focuses on this compound's application as an ocular antiseptic. The experimental data in the table above comes from a study investigating its use for prophylaxis in intravitreal injections [2]. The study concluded that this compound is effective against conjunctival bacterial isolates, including antibiotic-resistant strains, making it a promising prophylactic agent [2].
This context is also mentioned in a 2021 editorial in Eye, which notes that a study used 0.05% this compound to reduce conjunctival bacterial load perioperatively [3].
Here are answers to some anticipated technical questions based on the available information.
Is there a commercial formulation I can use as a reference standard? Yes, this compound is commercially available as Vitabact 0.05% eye drops (equivalent to 500 µg/mL or 0.5 mg/mL) [2]. Other brand names include Medibact and Bactavit [2]. The pure active pharmaceutical ingredient (API), This compound dihydrochloride, is also available from chemical suppliers for research purposes [1].
What is the known mechanism of action of this compound? The search results do not specify this compound's exact mechanism. However, it belongs to the biguanide class of antiseptics [2]. Other biguanides, like chlorhexidine, are known to disrupt microbial cell membranes.
Against which pathogens has this compound shown efficacy? In vitro studies have demonstrated bactericidal effects against Staphylococci (both antibiotic-susceptible and resistant strains) and Pseudomonas aeruginosa [2]. The majority of conjunctival flora are Coagulase-Negative Staphylococci (CoNS) [2].
For evaluating solvent compatibility in the lab, you can adapt the general bactericidal testing workflow from the literature into a new protocol. The diagram below outlines a potential approach.
The information below is based on a specific experimental protocol for preparing a stock solution in DMSO, as provided by a chemical supplier [1].
Table 1: Picloxydine Stock Solution Preparation (in DMSO)
| Parameter | Specification | Notes |
|---|
| CAS Number | 5636-92-0 [1] [2] | - | Molecular Formula | C20H24Cl2N10 [1] [2] | - | Molecular Weight | 475.38 g/mol [1] [2] | - | Recommended Solvent | DMSO [1] | Hygroscopic DMSO impacts solubility; use newly opened containers. | | Solubility | 11.36 mg/mL [1] | Equivalent to 23.90 mM. | | Critical Preparation Steps | 1. Ultrasonic treatment & warming. 2. Adjust pH to 5 with HCl. 3. Heat to 60°C. [1] | The combination of these steps is essential for achieving the stated solubility. | | Stock Solution Stability | -80°C for 6 months; -20°C for 1 month. [1] | Prevent inactivation by avoiding repeated freeze-thaw cycles. |
The following diagram outlines the key steps for successfully preparing a this compound stock solution based on the supplier's protocol [1]:
Q1: Why are the specific steps of sonication, pH adjustment, and heating necessary for dissolving this compound? The supplier's protocol explicitly requires this combination of steps for a reason [1]. While the exact mechanism isn't detailed in the search results, in practice:
Q2: What can I do if this compound still does not dissolve in my aqueous buffer? The searched information only covers solubility in DMSO [1]. For aqueous buffers, you may need to first prepare a concentrated stock solution in DMSO (as per the protocol above) and then dilute it into your aqueous buffer. The final percentage of DMSO in your biological assay should be kept as low as possible (typically below 1%) to avoid cytotoxicity or solvent effects.
It is crucial to note that the provided data is from a single supplier for research use only [1]. A full safety data sheet was located but contains minimal hazard or toxicological data [2].
To build a more complete troubleshooting guide, you would need to investigate:
The table below summarizes key quantitative findings from research on this compound's effectiveness against bacterial isolates.
| Metric | Finding | Experimental Context |
|---|---|---|
| Minimal Inhibition Concentration (MIC) | ≥13.56 µg/mL [1] | Against antibiotic-resistant and susceptible Staphylococci isolates [1]. |
| Concentration for Total CFU Loss | 434 µg/mL (0.0434%) [1] | Incubation for 15 minutes; effective against all tested isolates, including Pseudomonas aeruginosa [1]. |
| Commercial Form Concentration | 0.05% (Vitabact) [1] | Convenient for patient use before and after intravitreal injections [1]. |
| Efficacy in Bacterial Load Elimination | Total elimination of baseline conjunctival isolates [1] | Peri-injection course (3 days before and 5 days after procedure) [1]. |
Here are the methodologies for the key experiments cited in the research.
This method is used to determine the Minimal Inhibition Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth [1].
This assay assesses the rate at which an antiseptic kills bacteria [1].
The following diagram maps the logical flow of a typical study investigating this compound's efficacy, from sample collection to data analysis.
Q: What is the primary advantage of using this compound over antibiotics for prophylaxis? A: The key advantage is that this compound does not induce antimicrobial resistance [1]. Its mechanism of action (disrupting cell membranes) is non-specific, making it difficult for bacteria to develop resistance, unlike antibiotics which target specific pathways [2] [3].
Q: My this compound solution is precipitating in the growth medium. How can I troubleshoot this? A: Precipitation can occur due to incompatibility with salts or pH changes. To troubleshoot:
Q: Why is neutralizing the antiseptic so important in the time-kill assay? A: Failure to properly neutralize this compound after the contact time allows it to continue killing bacteria during the plating and incubation steps. This leads to false-positive results, overstating its bactericidal efficacy. Neutralization provides an accurate "snapshot" of the killing that occurred only during the designated exposure time [1].
This compound shows potent bactericidal activity against multidrug-resistant (MDR) coagulase-negative staphylococci (CoNS), which are common ocular pathogens. The quantitative data from key studies is summarized below.
Table 1: In Vitro Bactericidal Efficacy of this compound
| Study Model | Tested Isolates | Key Finding: Minimal Inhibitory Concentration (MIC) | Key Finding: Bactericidal Effect |
|---|---|---|---|
| In vitro microdilution test [1] [2] | Antibiotic-susceptible and antibiotic-resistant Staphylococci | MIC ≥ 13.56 µg/mL for all Staphylococci isolates, regardless of antibiotic resistance. | - |
| In vitro incubation test [1] [3] | Various conjunctival isolates, including Pseudomonas aeruginosa | - | Total loss of colony-forming units (CFUs) after 15-minute incubation in Vitabact eye drops (434 µg/mL this compound). |
| In vitro study on antibiotic-resistant CoNS [4] | 39 CNS isolates (including 19 MDR strains) | Effective suppression of staphylococci at concentrations of 15.6-31.2 µg/mL. | Destructive effect on bacterial cell surface structures observed via electron microscopy. |
Clinical studies on patients receiving intravitreal injections (IVIs) reveal that this compound is as effective as topical antibiotics in eliminating conjunctival bacteria immediately after treatment, without promoting resistance.
Table 2: Clinical Comparison: this compound vs. Antibiotic Prophylaxis
| Aspect | This compound (Vitabact) | Topical Antibiotics (e.g., Tobrex) |
|---|---|---|
| Immediate Effect [1] | Total elimination of baseline conjunctival isolates. | Total elimination of baseline conjunctival isolates. |
| Long-Term Effect [1] | Recolonization occurred in 20% of patients, but with differing strains. | Recolonization occurred in 10% of patients. |
| Impact on Resistance [1] [2] | Does not select for antibiotic-resistant strains. | Repeated use leads to high resistance rates (e.g., 90% of CoNS were MDR). |
| Advantage | Effective and does not contribute to the AMR problem. | Effective short-term but drives resistance with repeated use. |
This compound belongs to the biguanide family of antiseptics. While the exact mechanism for this compound is not detailed in the search results, its structural relatives, like chlorhexidine, act by disrupting the bacterial cell membrane [5]. Furthermore, evidence confirms that this compound causes destructive effects on the surface structures of bacterial cells [4]. This membrane-targeting mechanism is advantageous because it leads to rapid cell death and has a low potential for inducing microbial resistance.
The diagram below illustrates this general mechanism of action for membrane-targeting antiseptics.
The following workflow outlines the standard broth microdilution method, which was used in the cited studies to determine the Minimal Inhibitory Concentration (MIC) of this compound [1] [2].
Step-by-Step Protocol:
Q1: What is this compound and what is its known mechanism of action against bacteria?
This compound is a heterocyclic bisbiguanide antiseptic, structurally similar to chlorhexidine, and is used commercially in eye drops (e.g., Vitabact) [1] [2]. Its mechanism of action involves:
Q2: Is Pseudomonas aeruginosa susceptible to this compound?
Evidence suggests that this compound has bactericidal activity against P. aeruginosa, but this bacterium exhibits greater inherent resistance compared to other Gram-negative bacteria like E. coli [3]. The following table summarizes key findings from a 2021 study:
| Aspect | Findings on P. aeruginosa and this compound |
|---|---|
| Overall Activity | Exhibits bactericidal activity against conjunctival isolates of P. aeruginosa [3]. |
| Relative Resistance | Demonstrated the highest resistance among the Gram-negative bacteria tested (including E. coli and P. luteola) [3]. |
| Mechanism | Action involves electrostatic binding to cell walls and subsequent membrane disruption [3]. |
| Proposed Use | Considered promising for preventive use (e.g., pre- and post-operative antiseptic preparation) during repeated intravitreal injections to reduce antibiotic resistance risk [3]. |
Q3: What are the major antibiotic resistance mechanisms in Pseudomonas aeruginosa?
P. aeruginosa is notorious for its complex resistance mechanisms. Understanding these is crucial for contextualizing this compound's role. The table below categorizes its primary resistance strategies [4] [5] [6]:
| Resistance Mechanism | Description | Example Genes/Features |
|---|---|---|
| Enzyme Production | Production of enzymes that inactivate antibiotics. | β-lactamases (e.g., ESBLs, carbapenemases like GES, VIM, IMP, NDM); Aminoglycoside-modifying enzymes [4] [5]. |
| Efflux Pumps | Upregulation of systems that pump antibiotics out of the cell. | MexAB-OprM, MexXY, etc., which expel multiple drug classes [6]. |
| Reduced Permeability | Decreased outer membrane permeability to antibiotics. | Loss of porin channels (e.g., OprD) [6]. |
| Target Modification | Genetic mutations that alter the antibiotic's binding site. | Mutations in DNA gyrase/topoisomerase (fluoroquinolone resistance) [6]. |
| Biofilm Formation | Formation of a protective matrix that inhibits antibiotic penetration. | Production of alginate and other extracellular polymeric substances (EPS) [6]. |
The diagram below illustrates how these mechanisms function at the cellular level.
Diagram: Major antimicrobial resistance mechanisms in Pseudomonas aeruginosa that prevent cell death.
Here is a generalized experimental workflow for assessing this compound's efficacy against P. aeruginosa, synthesized from methodologies in the search results.
Diagram: A proposed experimental workflow for evaluating the efficacy of this compound against P. aeruginosa.
Protocol 1: Determining Minimum Inhibitory Concentration (MIC)
Protocol 2: Investigating Mechanism of Action
Q: Can this compound be used to treat systemic P. aeruginosa infections? A: No. This compound is approved for use as a topical antiseptic, primarily in eye drops [1] [2]. There is no evidence to support its use for systemic infections.
Q: How does this compound resistance develop, and how can I monitor for it in my experiments? A: The available literature does not specifically detail this compound resistance mechanisms. However, based on its similarity to chlorhexidine, potential mechanisms could involve changes in cell envelope charge reducing initial binding, or upregulation of efflux pumps. To monitor for resistance in the lab:
Q: What are the latest treatment guidelines for multidrug-resistant (MDR) P. aeruginosa? A: this compound is not indicated for treatment. The 2024 IDSA guidance recommends tailored approaches based on susceptibility testing [7]. For infections caused by difficult-to-treat resistant (DTR) P. aeruginosa, options may include newer β-lactam/β-lactamase inhibitor combinations (e.g., ceftolozane-tazobactam, ceftazidime-avibactam), cefiderocol, aminoglycosides, or colistin, often used in combination therapies [7] [8].
Both chlorhexidine and picloxydine belong to the bis-biguanide family, which explains their broad-spectrum antibacterial activity. However, a key difference in their chemical structures leads to significant differences in their efficacy.
The table below summarizes their core mechanisms and the critical structural difference that impacts their function.
| Feature | Chlorhexidine | This compound |
|---|---|---|
| Chemical Class | Cationic bis-biguanide [1] | Cationic bis-biguanide [2] |
| Primary Mechanism | Positively charged molecules bind to negatively charged bacterial cell walls, disrupting the membrane and causing cell content leakage [1]. | Positively charged molecules bind to negatively charged cell walls, leading to destructive effects on the cell wall and plasma membrane, causing lysis [3]. |
| Key Structural Effect | Structure is highly effective at inhibiting plaque development [2]. | Structural differences result in a weaker correlation between antibacterial and antiplaque activity compared to chlorhexidine [2]. |
| Substantivity | Binds to proteins in skin and mucous membranes, providing prolonged antimicrobial action (at least 48 hours on skin) [1]. | Information on substantivity profile compared to CHX is not readily available in the search results. |
The following table consolidates key experimental findings on the efficacy of both agents against various microorganisms. This highlights a central paradox identified in early research: while this compound may show stronger antibacterial suppression, chlorhexidine proves superior in practical antiplaque applications [2].
| Agent / Metric | Test Organisms / Context | Key Findings & Quantitative Data |
|---|---|---|
| Chlorhexidine (CHX) | ||
| Plaque Inhibition | Dental plaque (Clinical trial) | Inhibits plaque development to a much greater extent than this compound [2]. |
| Bacterial Reduction | Gram-positive & Gram-negative bacteria (In vitro) | Can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds [1]. |
| Impact on Oral Microbiome | Salivary microbiome (Human study) | 7-day use significantly alters oral microbiome: increases Firmicutes and Proteobacteria; reduces Bacteroidetes, TM7, SR1, and Fusobacteria [4]. |
| Endophthalmitis Rate | Ocular surgery (Clinical studies) | Rate after intravitreal injections (IVI): 0.0074% to 0.0396%, demonstrating efficacy similar to povidone-iodine [5]. |
| This compound | ||
| Plaque Inhibition | Dental plaque (Clinical trial) | Shows a weaker antiplaque effect despite stronger bacterial suppression [2]. |
| Antibacterial Potency | General oral flora (Clinical trial) | At higher concentrations, suppressed the oral flora more effectively than chlorhexidine [2]. |
| Bactericidal Concentration | E. coli, P. luteola, P. aeruginosa (In vitro) | Exhibits bactericidal activity; P. aeruginosa was the most resistant strain [3]. |
| Ocular Antisepsis | Conjunctival isolates (In vitro/Review) | Shown to be effective; a promising antiseptic for preoperative prophylaxis in ocular surgery [3] [6]. |
To help you evaluate the quality of the data and for potential replication, here are the methodologies from key studies.
The diagrams below summarize the core mechanisms of both antiseptics and the key experimental workflow used to study this compound.
Fig. 1: Generalized Bactericidal Mechanism of Bis-Biguanides (Chlorhexidine & this compound). Both agents share this core mechanism, though efficacy varies by specific structure and organism. [3] [1]
Fig. 2: Key Workflow for In-Vitro this compound Efficacy Study. This detailed protocol is used to establish MIC, mechanism of action, and cellular damage. [3]
The core of the direct comparison comes from a 1988 double-blind clinical trial. The table below summarizes what can be ascertained from the study publication, alongside general drug characteristics.
| Aspect | Picloxydine (Vitabact) | Sulfacetamide |
|---|---|---|
| Study (1988) | Intervention | Active Comparator [1] [2] |
| Study Design | Double-blind clinical trial [1] [3] | Double-blind clinical trial [1] [3] |
| Formulation | Eye drops [1] [2] | Eye drops (typically 10% solution) [4] |
| Drug Class | Bisbiguanide antiseptic [2] | Sulfonamide antibacterial [4] |
| Modern Trachoma Context | Not mentioned in current guidelines | Considered adjunctive; oral Azithromycin is preferred [5] [4] |
| Key Outcomes & Current Evidence | This compound | Sulfacetamide |
|---|---|---|
| 1988 Study Efficacy | Comparable efficacy to sulfacetamide [1] | Comparable efficacy to this compound [1] |
| Quantitative Results | Not available (full text not accessible) | Not available (full text not accessible) |
| Evidence in Current Guidelines | Not mentioned in recent systematic reviews [5] | Recognized, but systemic antibiotics are primary treatment [5] [4] |
The primary source for a direct comparison is the 1988 study by Obikili et al., titled "A double-blind comparison of this compound dihydrochloride (Vitabact eye drops) and sulfacetamide eye drops in the topical therapy of trachoma" [1] [3]. The following workflow diagram outlines the study's design based on its title and standard clinical trial practices.
One key study investigated the antibacterial effect of picloxydine dihydrochloride on Gram-negative conjunctival isolates [1]. The data and mechanism are summarized below.
Table: Bactericidal Activity of this compound Dihydrochloride Against Gram-Negative Bacteria
| Bacterial Strain (Conjunctival Isolate) | Key Finding on Susceptibility | Experimental Method Used |
|---|---|---|
| Pseudomonas aeruginosa | Most resistant strain identified [1]. | Serial dilution in liquid nutrient medium to determine bactericidal concentration [1]. |
| Escherichia coli | Susceptible to bactericidal activity [1]. | Serial dilution in liquid nutrient medium to determine bactericidal concentration [1]. |
| Pseudomonas luteola | Susceptible to bactericidal activity [1]. | Serial dilution in liquid nutrient medium to determine bactericidal concentration [1]. |
The study concluded that this compound dihydrochloride exhibits bactericidal activity against these Gram-negative conjunctival isolates. The interaction mechanism involves [1]:
The diagram below illustrates this mechanism of action.
The following methodology was used in the primary study to generate the data presented above [1].
The provided data confirms this compound's efficacy against certain Gram-negative bacteria. However, a full comparative guide requires data on its activity against Gram-positive species. The structural differences between these two classes explain why such a comparison is critical [2] [3].
Table: Fundamental Differences Between Gram-Positive and Gram-Negative Bacteria
| Characteristic | Gram-Positive Bacteria | Gram-Negative Bacteria |
|---|---|---|
| Peptidoglycan Layer | Thick (multilayered) [2] [3]. | Thin (single-layered) [2] [3]. |
| Outer Membrane | Absent [2] [3]. | Present [2] [3]. |
| Lipopolysaccharide (LPS) | Virtually none [3]. | High content (acts as an endotoxin) [3]. |
| Permeability Barrier | Lower (thick, porous peptidoglycan) [4]. | Higher (outer membrane is hard to penetrate) [4]. |
Gram-negative bacteria are generally more resistant to antimicrobial agents due to their outer membrane, which acts as a formidable barrier [4] [5]. The fact that the study on this compound specifically notes Pseudomonas aeruginosa as the "most resistant" strain aligns with this broader understanding, as this pathogen is notoriously difficult to treat due to its impermeable outer membrane and efflux pumps [1].
Picloxydine is a cationic biguanide antiseptic. Its mechanism and key advantage over antibiotics are as follows:
The following diagram illustrates the mechanism of action and the core problem this compound aims to solve.
Clinical and in vitro studies demonstrate the effectiveness of this compound against conjunctival bacteria, including antibiotic-resistant strains.
Table 1: Antibacterial Efficacy of this compound Dihydrochloride
| Study Model | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| In Vitro (Conjunctival isolates) | Gram-negative bacteria (E. coli, P. luteola, P. aeruginosa) | Exhibited bactericidal activity; most destructive effect on cell wall/membrane; P. aeruginosa was the most resistant. | [1] |
| In Vitro (Conjunctival isolates) | Coagulase-negative Staphylococci (CoNS), including antibiotic-resistant strains, and P. aeruginosa | Minimum Inhibitory Concentration (MIC) ≥13.56 µg/mL for Staphylococci. Incubation for 15 min in 434 µg/mL this compound (Vitabact) resulted in total loss of colony-forming units for all tested isolates. | [2] |
| Clinical Study (Patients receiving IVI) | Conjunctival flora | Peri-injection courses of this compound (Vitabact) resulted in total elimination of conjunctival isolates found at baseline, comparable to the antibiotic tobramycin. | [2] |
Table 2: Comparative Resistance Profile of Conjunctival Flora
| Patient Group | Description | Prevalence of Multidrug-Resistant (MDR) CoNS |
|---|---|---|
| With repeated IVI & antibiotic use | Patients who received 20 or more injections and repeated courses of antibiotic eye drops (e.g., Tobrex). | 90% of CoNS isolates were multidrug-resistant. [2] |
| Control Groups | Patients without a history of IVIs or those receiving first-time treatment. | 40-50% of CoNS isolates were multidrug-resistant. [2] |
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Table 3: Summary of Key Experimental Methodologies
| Method | Protocol Description | Application in Studies |
|---|---|---|
| Determination of Bactericidal Concentration | The method of serial dilutions of the antiseptic in a liquid nutrient medium was used. | Used to determine the Minimum Inhibitory Concentration (MIC) of this compound. [1] [2] |
| Binding Interaction Studies | Binding of cationic molecules to bacterial cells was detected by neutralizing the bacterial surface with increasing amounts of antiseptic and measuring the zeta potential on a Zetasizer Nano ZS analyzer. | Used to confirm the electrostatic binding of this compound to the negatively charged bacterial cell walls. [1] |
| Ultrastructural Analysis | The ultrastructure of bacterial cells before and after treatment was studied using a two-beam scanning ion-electron microscope (e.g., Quanta 200 3D). | Used to visualize the destructive effect of this compound on the bacterial cell wall and plasma membrane. [1] |
| Bacterial Identification & Sensitivity | Bacterial identification and antibiotic sensitivity profiling were performed using an automated bacteriological analyzer (e.g., BD Phoenix 100). | Used to characterize patient-derived conjunctival isolates and confirm their antibiotic resistance patterns. [1] [2] |
For researchers, the next steps may involve large-scale, randomized controlled trials directly comparing the long-term rates of endophthalmitis and resistance emergence between this compound and standard antibiotic protocols.
| Aspect Investigated | Experimental Method | Key Findings for Picloxydine (Vitabact) |
|---|
| Clinical Efficacy (Conjunctival Decontamination) | Conjunctival swabs in patients before/after a peri-injection course of Vitabact (3 days before and 5 days after an intravitreal injection) [1]. | - 100% elimination of baseline conjunctival bacterial isolates post-treatment.
For researchers aiming to validate or build upon these findings, here is a detailed breakdown of the key methodologies used in the cited study.
The study concluded that the confirmed efficacy of this compound against conjunctival bacteria, including antibiotic-resistant strains, makes it a promising agent for prophylaxis in ocular procedures like intravitreal injections [1].
The following diagram illustrates the logical workflow of the clinical study that generated the key data on this compound:
Logical workflow of the clinical study investigating this compound for intravitreal injection prophylaxis.
| Antiseptic/Antibiotic | Test Organism | Effective Concentration (MIC) | Exposure Time | Efficacy Outcome | Key Context |
|---|---|---|---|---|---|
| Picloxydine (Vitabact) | P. aeruginosa & other conjunctival isolates | 434 µg/mL (commercial 0.05% eye drops) [1] | 15 minutes [1] | Total loss of colony-forming units (CFU) [1] | In-vitro test; convenient for patient use pre/post-operation [1] |
| This compound Dihydrochloride | P. aeruginosa | Not explicitly stated (showed destructive effect) [2] | Not specified [2] | Cell wall & membrane destruction, leading to cell lysis [2] | Mechanism of action study; binds to negatively charged cell walls [2] |
| Amikacin | P. aeruginosa | Varies (drug monitoring required) [3] | Dependent on dosing regimen [3] | Considered effective against resistant Gram-negative bacilli [3] | Systemic administration; risk of nephro- and ototoxicity [3] |
This compound's effectiveness stems from its direct, physical attack on bacterial cells, which is fundamentally different from how antibiotics work.
The following diagram illustrates this bactericidal process:
When compared to other agents used to prevent or treat P. aeruginosa infections, this compound's profile is distinct.
| Agent | Mechanism of Action | Primary Use Context | Key Considerations |
|---|---|---|---|
| This compound | Physically disrupts cell membrane [2] | Topical prophylaxis (e.g., ocular) [1] | Lower risk of resistance; not for systemic infection |
| Amikacin | Binds to 30S ribosomal subunit, inhibits protein synthesis [3] | Systemic serious infections [3] | Risk of nephro- & ototoxicity; requires therapeutic drug monitoring [3] |
| Chlorhexidine | Disrupts cell membrane (similar biguanide) [1] | Skin antisepsis, oral rinses | Some Gram-negative isolates show resistance [4] |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
1. In-vitro Bactericidal Assay (as in [1])
2. Mechanism of Action Study (as in [2])
The following table summarizes the performance of PHMB against povidone-iodine (PVP-I) and chlorhexidine in various experimental models.
| Antiseptic Agent | Common Concentrations Studied | Key Findings & Efficacy | Spectrum of Activity |
|---|---|---|---|
| PHMB | 0.02% - 0.1% [1] [2] | In cataract surgery, 0.02% PHMB was as effective as 5% PVP-I and 0.02% chlorhexidine in reducing conjunctival bacterial load [1]. In equine ocular surgery, 0.1% PHMB was superior to 0.2% PVP-I in reducing bacterial load and number of species [2]. Effective at eradicating S. aureus and P. aeruginosa biofilms in wound models [3]. | Broad-spectrum; effective against bacteria (including MRSP), fungi, protozoa, and viruses; activity maintained in the presence of protein [4] [2]. |
| Povidone-Iodine (PVP-I) | 0.2% - 5% [1] [2] | A 5% solution is the global standard for preoperative antisepsis in cataract surgery [1]. However, a 0.2% solution was less effective than 0.1% PHMB in reducing bacterial species in an equine model [2]. Shows marked reduction of efficacy in the presence of protein (organic matter) [4]. | Broad-spectrum antibacterial and antiviral activity; anti-biofilm properties [2]. |
| Chlorhexidine | 0.02% - 0.05% [1] [5] | In cataract surgery, 0.02% chlorhexidine was as effective as 5% PVP-I and 0.02% PHMB in reducing bacterial load, and resulted in significantly fewer cases of superficial punctate epitheliopathy [1]. A meta-analysis for surgical site infections found chlorhexidine superior to PVP-I for preventing infections [5]. | Broad-spectrum; higher activity against Gram-positive bacteria [1]. |
The data in the table above is derived from standardized experimental models. Here is a detailed look at the methodologies.
1. Conjunctival Bacterial Load Reduction (Cataract Surgery Model) [1]
2. Minimal Bactericidal Concentration (MBC) Assay [4]
3. Biofilm Eradication Assay [3]
The experimental workflow for generating this comparative data can be visualized as follows:
Understanding how these antiseptics work at a molecular level helps explain their efficacy and safety profiles.
Based on the available data, here is a summary of key differentiators:
While the search results confirm that this compound is a recognized antiseptic in ophthalmology, the available scientific literature providing direct, experimental head-to-head comparisons with PHMB or chlorhexidine appears to be limited.
The following table summarizes the antibacterial scope and effectiveness of this compound as reported in recent studies.
| Aspect | Findings on this compound | Comparative Agent(s) | Key Experimental Data |
|---|---|---|---|
| Gram-Negative Bacteria | Effective against E. coli, P. luteola, and P. aeruginosa; P. aeruginosa is the most resistant. [1] | Not compared | Minimum Bactericidal Concentration (MBC): E. coli: 0.0005-0.001%; P. luteola: 0.0005%; P. aeruginosa: 0.002%. [1] |
| Gram-Positive Bacteria | Implied activity against Gram-positive bacteria (as it reduced flora more effectively). [2] | Chlorhexidine | Suppressed oral flora more effectively than chlorhexidine at higher concentrations. [2] |
| Clinical Efficacy (Ophthalmology) | Effective in preventing infectious keratitis after corneal foreign body removal. [3] | Tobramycin (antibiotic) | Infectious Keratitis Rate: this compound: 5.3% (8/155 pts); Tobramycin: 4.5% (7/152 pts). No statistically significant difference (p=0.797). [3] |
| Anti-Plaque Efficacy | Inhibited plaque development less effectively than chlorhexidine, despite stronger bacterial suppression. [2] | Chlorhexidine | The antiplaque effect did not directly correlate with general antibacterial potency, linked to structural differences between bis-biguanides. [2] |
| Mechanism of Action | Electrostatic binding to negatively charged bacterial cell walls, causing structural damage to the cell wall and plasma membrane, leading to cell lysis. [1] | Information not specified in search results | Demonstrated via zeta potential measurement and electron microscopy (using a Quanta 200 3D microscope). [1] |
For researchers looking to replicate or build upon these validation studies, here is a detailed breakdown of the key methodologies cited.
This study investigated the effect of this compound dihydrochloride on Gram-negative conjunctival isolates.
This was a multicenter retrospective study comparing the efficacy of an antiseptic versus an antibiotic in preventing infection.
The diagram below illustrates the mechanism of action of this compound, as revealed through the experiments described above.
The studies validate this compound's role as a valuable antiseptic, especially in ophthalmology where it can serve as an effective alternative to antibiotics for prophylaxis, helping to mitigate the risk of antibiotic resistance. [4] [1] However, the search results also highlight a key research gap: